molecular formula C28H31N5O2 B2567181 1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide CAS No. 1111320-30-9

1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide

Cat. No. B2567181
CAS RN: 1111320-30-9
M. Wt: 469.589
InChI Key: PVKFSSAUCVFALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide” has a molecular weight of 469.59 and a molecular formula of C28 H31 N5 O2 . The structure of the compound is achiral .


Molecular Structure Analysis

The molecular structure of this compound includes an ethoxyphenyl group, a pyrazolo[1,5-a]pyrazin-4-yl group, and a phenylethyl piperidine-4-carboxamide group . The compound is achiral, meaning it does not have a non-superimposable mirror image .


Physical And Chemical Properties Analysis

The compound has a logP value of 4.2886, a logD value of 4.2867, and a logSw value of -4.1372 . These values suggest that the compound is lipophilic and may have low water solubility .

Scientific Research Applications

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been employed to efficiently produce carboxamides from ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate and primary amines, highlighting an advancement in synthetic techniques that could be applicable to the synthesis of related compounds (Milosevic et al., 2015).

Antituberculosis Activity

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates designed by molecular hybridization showed promise as Mycobacterium tuberculosis GyrB inhibitors, demonstrating the potential therapeutic applications of such structures in antituberculosis activity (Jeankumar et al., 2013).

G Protein-Biased Dopaminergics

The incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into 1,4-disubstituted aromatic piperazines led to the development of high-affinity dopamine receptor partial agonists. These compounds have shown potential as novel therapeutics, indicating the importance of this structural motif in designing G protein-biased dopaminergics (Möller et al., 2017).

Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives

The synthesis and in vitro evaluation of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells demonstrate the potential pharmacological applications of these compounds in cancer therapy (Hassan et al., 2014).

Structure-Activity Relationships

Studies on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists reveal insights into the pharmacophore models for cannabinoid CB1 receptor ligands, aiding in the design of compounds with specific receptor interactions (Lan et al., 1999).

properties

IUPAC Name

1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O2/c1-2-35-24-10-8-22(9-11-24)25-20-26-27(29-16-19-33(26)31-25)32-17-13-23(14-18-32)28(34)30-15-12-21-6-4-3-5-7-21/h3-11,16,19-20,23H,2,12-15,17-18H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKFSSAUCVFALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.